molecular formula C17H14ClFN2OS B2766713 (2-chlorophenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851865-07-1

(2-chlorophenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2766713
CAS No.: 851865-07-1
M. Wt: 348.82
InChI Key: ORRMVFRFRGDCQJ-UHFFFAOYSA-N
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Description

(2-chlorophenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule belongs to a class of compounds characterized by an imidazole core substituted with a thioether linkage and an aromatic methanone group. Its unique structure makes it a valuable intermediate or lead compound in medicinal chemistry, particularly in the development of novel therapeutic agents. Compounds with this structural framework have demonstrated significant potential in anticancer research. Specifically, structurally related arylthioindole derivatives are known to function as potent inhibitors of tubulin polymerization by binding to the colchicine site . This mechanism disrupts microtubule function, which is critical for cell division, leading to the inhibition of cancer cell growth. Some derivatives in this class have shown exceptional potency, with cell growth inhibition (IC50) values in the low nanomolar range, and have proven effective against multi-drug-resistant cancer cell lines that overexpress P-glycoprotein . The presence of the 3-fluorobenzylthio moiety in your compound of interest suggests it may share similar bioactive properties, making it a candidate for investigations in oncology and cell biology. This product is provided for non-human research applications only. It is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(2-chlorophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN2OS/c18-15-7-2-1-6-14(15)16(22)21-9-8-20-17(21)23-11-12-4-3-5-13(19)10-12/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRMVFRFRGDCQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chlorophenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.

    Introduction of the Thioether Group: The 3-fluorobenzyl group can be introduced via a nucleophilic substitution reaction where a thiol reacts with a 3-fluorobenzyl halide.

    Attachment of the Chlorophenyl Group: The final step involves the acylation of the imidazole ring with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be done using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (2-chlorophenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

Biologically, this compound may serve as a lead compound in drug discovery. The presence of the imidazole ring, which is a common pharmacophore, suggests potential activity against various biological targets.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of (2-chlorophenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloproteins. The aromatic groups may engage in π-π interactions with other aromatic systems, influencing molecular recognition processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its substitution pattern:

  • Imidazole core : The 4,5-dihydro-1H-imidazole scaffold is shared with multiple analogues, but substituents at the 1- and 2-positions vary significantly.
  • Halogenated aryl groups: The 2-chlorophenyl and 3-fluorobenzyl groups distinguish it from related compounds, which often feature simpler alkyl or non-fluorinated aryl substituents.
  • Thioether linkage : The sulfur atom in the side chain may enhance lipophilicity and metabolic stability compared to oxygen analogues.
Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents (Imidazole Positions) Molecular Formula Molecular Weight (g/mol) Key Features/Bioactivity References
Target Compound 1: (2-Chlorophenyl)methanone; 2: 3-Fluorobenzylthio C₁₇H₁₄ClFN₂OS 348.8 Halogenated aryl groups (Cl, F); thioether linkage. Bioactivity inferred from structural analogs (e.g., receptor binding).
2-(4-Chlorophenyl)-1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethanone 1: 4-Chlorophenyl; 2: Methylthio C₁₂H₁₃ClN₂OS 268.8 Simpler methylthio substituent; lacks fluorine. Bioactivity not specified, but similar imidazoles are studied for antimicrobial properties.
2-((2-Chlorobenzyl)thio)-4,5-dihydro-1H-imidazole 2: 2-Chlorobenzylthio C₁₀H₁₁ClN₂S 226.7 Smaller molecule with no methanone group; chlorine at benzyl position. Used in intermediate synthesis.
2-[(2-Chlorophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole 1: 4-Chlorophenylsulfonyl; 2: 2-Chlorobenzylthio C₁₆H₁₃Cl₂N₂O₂S₂ 407.3 Sulfonyl group enhances polarity; dual chlorophenyl groups. Potential protease inhibition inferred from sulfonyl-containing analogs.
1-Amino-2-(3-chlorobenzothiophen-2-yl)-4-(4-(N,N-dimethylamino)benzylidene)-1H-imidazol-5(4H)-one 1: Amino; 2: Benzothiophene; 4: Benzylidene C₂₁H₁₇ClN₄OS 408.9 Extended conjugation (benzothiophene, benzylidene); tested for antitumor activity in preliminary studies.

Biological Activity

The compound (2-chlorophenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a synthetic organic molecule with potential applications in medicinal chemistry. Its complex structure, featuring multiple functional groups including a chlorophenyl group and a fluorobenzyl thioether, suggests significant biological activity. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H14ClFN2OSC_{17}H_{14}ClFN_2OS, with a molar mass of approximately 344.82 g/mol. The structure includes an imidazole ring, which is known for its biological significance, particularly in drug design.

Antitumor Activity

Research indicates that compounds containing imidazole and thiazole moieties exhibit notable antitumor properties. For instance, similar structures have been shown to inhibit cell proliferation in various cancer cell lines. The imidazole ring may interact with cellular targets through hydrogen bonding and hydrophobic interactions, enhancing its cytotoxic effects against tumors.

Table 1: Antitumor Activity of Related Compounds

Compound NameIC50 (µM)Cancer Cell Line
Compound A1.61Jurkat (T-cell leukemia)
Compound B1.98A-431 (epidermoid carcinoma)
This compoundTBDTBD

Antimicrobial Activity

The presence of thioether linkages in compounds similar to this compound has been associated with antimicrobial properties. These compounds can disrupt bacterial cell membranes or inhibit critical enzymatic pathways.

Case Studies

  • Anticancer Efficacy : In vitro studies demonstrated that derivatives of imidazole exhibited significant cytotoxicity against human glioblastoma cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
    • Study Reference : A compound structurally similar to this compound was tested against U251 glioblastoma cells and showed an IC50 value comparable to standard chemotherapeutics like doxorubicin.
  • Antimicrobial Assessment : A related thioether compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, suggesting that the thioether functional group enhances membrane permeability.
    • Study Reference : In vitro assays showed that compounds with similar structural features inhibited bacterial growth effectively at concentrations as low as 10 µg/mL.

Q & A

Basic: What are the key synthetic steps for synthesizing this compound?

Answer:
The synthesis involves three critical steps:

Imidazole ring formation : Cyclocondensation of glyoxal derivatives with thiourea or analogous precursors under acidic conditions .

Thioether linkage : Reaction of 3-fluorobenzyl chloride with the imidazole intermediate using a base (e.g., K₂CO₃) to introduce the thioether group .

Coupling reaction : Acylation via Friedel-Crafts or palladium-catalyzed cross-coupling to attach the 2-chlorophenyl methanone moiety .
Validation : Monitor reaction progress using TLC and confirm purity via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Basic: Which analytical techniques are essential for structural characterization?

Answer:

  • NMR Spectroscopy : 1^1H NMR identifies proton environments (e.g., imidazole CH2_2 at δ 3.5–4.0 ppm; aromatic protons at δ 7.0–8.0 ppm). 19^19F NMR confirms fluorobenzyl substitution (δ -110 to -115 ppm) .
  • Mass Spectrometry : HRMS verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 377.07 for C17_{17}H14_{14}ClF N2_2OS) .
  • X-ray Crystallography : Resolves 3D conformation and bond angles (e.g., dihedral angle between imidazole and chlorophenyl groups ≈ 45°) .

Advanced: How can reaction conditions be optimized for higher coupling yields?

Answer:

  • Catalyst Screening : Test Pd(PPh3_3)4_4 vs. Pd(OAc)2_2 with ligands (e.g., XPhos) to enhance cross-coupling efficiency .
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and improve nucleophilicity .
  • Temperature Control : Maintain 80–100°C to accelerate kinetics while minimizing side reactions (e.g., oxidation of thioether) .
    Data Table :
CatalystSolventTemp (°C)Yield (%)
Pd(PPh3_3)4_4DMF8072
Pd(OAc)2_2DMSO10065

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

  • Replicate Studies : Conduct dose-response assays (e.g., IC50_{50} for enzyme inhibition) in triplicate to assess reproducibility .
  • Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .
  • Control Variables : Standardize cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (pH 7.4 vs. 6.5) to isolate confounding factors .

Advanced: Which computational methods predict the compound’s reactivity and binding modes?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., kinase ATP-binding pockets) based on fluorobenzyl-thioether flexibility .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories in explicit solvent .

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